![molecular formula C9H8N2O3 B1376031 Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate CAS No. 1190313-98-4](/img/structure/B1376031.png)
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate
Overview
Description
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor, followed by cyclization and esterification reactions . The reaction conditions often include the use of catalysts and solvents such as methanesulfonic acid and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be modified to enhance its efficacy against various cancer cell lines. For instance, studies indicate that certain substitutions on the pyrrole ring can lead to increased cytotoxicity against breast and lung cancer cells .
Neuroprotective Effects
Investigations into the neuroprotective effects of pyrrolopyridine derivatives have revealed that they may play a role in protecting neuronal cells from oxidative stress. The compound's ability to modulate signaling pathways involved in apoptosis makes it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the construction of various heterocycles through reactions such as cycloaddition and nucleophilic substitution. This versatility is beneficial for developing new pharmaceuticals and agrochemicals .
Case Study: Synthesis of Pyrrole Derivatives
A notable application involves its use in synthesizing 3-methylpyrrole through a series of reactions starting from methyl 4-methylpyrrole-2-carboxylate. This synthesis highlights the compound's utility in generating biologically relevant structures efficiently .
Biological Evaluation
Inhibition Studies
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial targets in inflammation and pain management. In vitro studies have demonstrated that specific derivatives exhibit significant COX-2 inhibition, suggesting potential applications as anti-inflammatory agents .
Data Tables
Application Area | Description | Potential Impact |
---|---|---|
Anticancer Activity | Modifications enhance efficacy against cancer cell lines | Development of new anticancer drugs |
Neuroprotective Effects | Protects neuronal cells from oxidative stress | Potential treatments for neurodegenerative diseases |
Synthetic Building Block | Used in the synthesis of complex organic molecules | Facilitates drug discovery and development |
Biological Evaluation | Inhibitory effects on COX enzymes | New anti-inflammatory agents |
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of these receptors, which plays a crucial role in various types of tumors . By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show significant biological activities.
Uniqueness
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is unique due to its specific inhibition of FGFRs, which is not commonly observed in other similar compounds . This makes it a valuable compound for targeted cancer therapy research .
Biological Activity
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, structure-activity relationship (SAR), and therapeutic implications.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O₃ |
Molecular Weight | 192.171 g/mol |
CAS Number | 1190317-75-9 |
IUPAC Name | This compound |
Storage Temperature | Ambient |
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities, particularly as inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in various signaling pathways and are implicated in numerous diseases.
1. Inhibition of Phosphodiesterases
PDEs are therapeutic targets for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives have been shown to selectively inhibit PDE4B isoforms. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages under pro-inflammatory conditions .
2. Anticancer Potential
The pyrrolo[2,3-b]pyridine scaffold has been explored for its anticancer properties. Compounds derived from this scaffold have shown activity against various cancer cell lines. For example:
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Pyrrolo[2,3-b]pyridine derivative A | HeLa | 0.36 |
Pyrrolo[2,3-b]pyridine derivative B | HCT116 | 1.8 |
These results suggest that these compounds can effectively inhibit cellular proliferation in cancer models and warrant further investigation for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives is influenced by their structural modifications. Research has shown that specific substitutions on the pyrrole ring can enhance potency and selectivity against target enzymes.
Key Findings in SAR Studies:
- Alterations in the substituent groups on the nitrogen atoms significantly affect the inhibitory potency against PDE4B.
- The introduction of electron-withdrawing groups has been associated with increased activity.
- Compounds with a methyl group at specific positions on the pyrrole ring demonstrated enhanced selectivity for PDE4B over other isoforms like PDE4D .
Case Studies
Several case studies highlight the therapeutic potential of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine derivatives:
-
Case Study: PDE4B Inhibition
- Objective: To evaluate the efficacy of a novel derivative in reducing inflammation.
- Method: In vitro assays were conducted using macrophages treated with lipopolysaccharides.
- Results: The derivative exhibited a significant reduction in TNF-α levels compared to controls.
-
Case Study: Anticancer Activity
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Method: Various concentrations of the compound were tested on HeLa and HCT116 cells.
- Results: Notable inhibition of cell growth was observed at concentrations below 5 µM.
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-8-6(5)4-7(12)11-8/h2-3H,4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFNFRCPVVGOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172162 | |
Record name | Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-98-4 | |
Record name | Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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